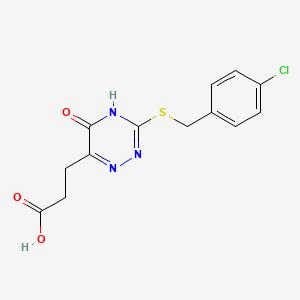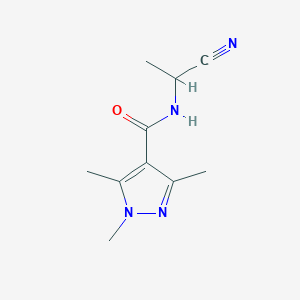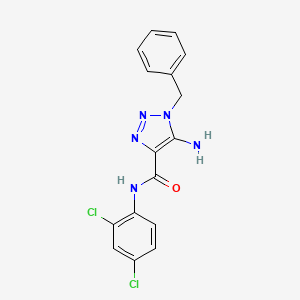
(3S,4R)-4-Amino-2,2-dimethyloxolan-3-ol;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3S,4R)-4-Amino-2,2-dimethyloxolan-3-ol;hydrochloride, also known as ADX-71441, is a novel compound that has gained attention in recent years due to its potential therapeutic applications in various neurological disorders. This compound belongs to the class of GABA-B receptor positive allosteric modulators, which have been shown to have anxiolytic, anticonvulsant, and analgesic effects.
Mechanism of Action
(3S,4R)-4-Amino-2,2-dimethyloxolan-3-ol;hydrochloride acts as a positive allosteric modulator of GABA-B receptors, which are metabotropic receptors that are widely distributed throughout the brain and spinal cord. GABA-B receptors are activated by the neurotransmitter GABA, which inhibits neurotransmitter release and neuronal excitability. This compound enhances the activity of GABA-B receptors by increasing the affinity of the receptor for GABA, which results in increased inhibition of neurotransmitter release and neuronal excitability.
Biochemical and Physiological Effects:
This compound has been shown to have anxiolytic, anticonvulsant, and analgesic effects in preclinical studies. These effects are believed to be mediated through the positive modulation of GABA-B receptors. This compound has also been shown to improve cognitive function in animal models of Alzheimer's disease and schizophrenia.
Advantages and Limitations for Lab Experiments
(3S,4R)-4-Amino-2,2-dimethyloxolan-3-ol;hydrochloride has several advantages for lab experiments. It has a high selectivity for GABA-B receptors, which reduces the risk of off-target effects. It also has good bioavailability and pharmacokinetic properties, which make it suitable for in vivo studies. However, this compound has some limitations, including its low solubility in aqueous solutions and its limited stability in the presence of light and air.
Future Directions
There are several future directions for the study of (3S,4R)-4-Amino-2,2-dimethyloxolan-3-ol;hydrochloride. One potential application is in the treatment of anxiety and depression, which are common neurological disorders that are often treated with benzodiazepines and selective serotonin reuptake inhibitors (SSRIs). This compound may offer an alternative treatment option with fewer side effects. Another potential application is in the treatment of epilepsy, which is a neurological disorder characterized by recurrent seizures. This compound has been shown to have anticonvulsant effects in preclinical studies and may offer a new treatment option for epilepsy. Finally, this compound may have potential applications in the treatment of cognitive disorders, such as Alzheimer's disease and schizophrenia, where it has been shown to improve cognitive function in animal models.
Synthesis Methods
The synthesis of (3S,4R)-4-Amino-2,2-dimethyloxolan-3-ol;hydrochloride was first reported by Adxneurosciences, a French biopharmaceutical company, in 2014. The synthesis involves the reaction of 4-bromo-2,2-dimethyloxolane with ammonia, followed by the addition of sodium cyanoborohydride and hydrochloric acid. The resulting product is then purified through column chromatography to obtain this compound in its hydrochloride salt form.
Scientific Research Applications
(3S,4R)-4-Amino-2,2-dimethyloxolan-3-ol;hydrochloride has been extensively studied for its potential therapeutic applications in various neurological disorders. In preclinical studies, this compound has been shown to have anxiolytic and antidepressant effects, as well as anticonvulsant and analgesic effects. These effects are believed to be mediated through the positive modulation of GABA-B receptors, which are involved in the regulation of neurotransmitter release and neuronal excitability.
properties
IUPAC Name |
(3S,4R)-4-amino-2,2-dimethyloxolan-3-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2.ClH/c1-6(2)5(8)4(7)3-9-6;/h4-5,8H,3,7H2,1-2H3;1H/t4-,5+;/m1./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHBBEOAPEUGADX-JBUOLDKXSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(C(CO1)N)O)C.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1([C@H]([C@@H](CO1)N)O)C.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(5-methyl-1-phenyl-1H-pyrazol-4-yl)(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone](/img/structure/B2566672.png)


![Ethyl 2-[2-[4-(2,5-dioxopyrrolidin-1-yl)benzoyl]imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate](/img/structure/B2566678.png)





![2-(6-(3,4-dimethylphenyl)-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)-N-phenylacetamide](/img/structure/B2566687.png)
![N-[1-(3,4-dichlorobenzoyl)azetidin-3-yl]pyrimidin-4-amine](/img/structure/B2566688.png)
